
3-(Octahydro-quinolizin-1-yl)-phenol
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Overview
Description
3-(Octahydro-quinolizin-1-yl)-phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a quinolizidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Octahydro-quinolizin-1-yl)-phenol typically involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors such as amino alcohols or amino acids.
Introduction of the Phenolic Group: The phenolic group can be introduced through electrophilic aromatic substitution reactions, where a suitable phenol derivative is reacted with the quinolizidine intermediate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Octahydro-quinolizin-1-yl)-phenol can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic hydroxyl group or the quinolizidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted phenols and quinolizidines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Potential applications in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Octahydro-quinolizin-1-yl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the quinolizidine ring provides structural stability and specificity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Quinolizidine Alkaloids: Compounds like lupinine and sparteine share the quinolizidine ring structure.
Phenolic Compounds: Phenol and its derivatives have similar functional groups.
Uniqueness:
Structural Features: The combination of the quinolizidine ring and phenolic group makes 3-(Octahydro-quinolizin-1-yl)-phenol unique.
Reactivity: Its reactivity profile differs from other phenolic or quinolizidine compounds due to the specific arrangement of functional groups.
References
- Sigma-Aldrich: Octahydro-quinolizin-1-yl-methanol
- Santa Cruz Biotechnology: Octahydro-quinolizin-1-yl-methanol
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl)phenol |
InChI |
InChI=1S/C15H21NO/c17-13-6-3-5-12(11-13)14-7-4-10-16-9-2-1-8-15(14)16/h3,5-6,11,14-15,17H,1-2,4,7-10H2 |
InChI Key |
RUTLNJGVITWMQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCC(C2C1)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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